2,4-Dibromo-6-fluorobenzodifluoride

Descripción general

Descripción

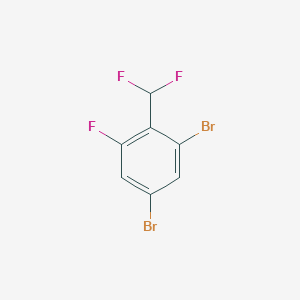

2,4-Dibromo-6-fluorobenzodifluoride is a useful research compound. Its molecular formula is C7H3Br2F3 and its molecular weight is 303.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,4-Dibromo-6-fluorobenzodifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activity. This compound's unique structure, characterized by the presence of bromine and fluorine atoms, influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features two bromine atoms and one fluorine atom attached to a benzene ring, which contributes to its electrophilic nature.

The biological activity of this compound primarily arises from its ability to act as an electrophile. This property allows it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. The interactions can lead to:

- Modification of Enzyme Activity : The compound may inhibit or activate specific enzymes by binding to their active sites.

- Alteration of Gene Expression : By interacting with nucleic acids, it can influence transcriptional activities.

- Potential Therapeutic Effects : Its reactivity suggests possible applications in drug development targeting various diseases.

Applications in Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Some notable areas include:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Properties : Its unique structure may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Drug Discovery : As a building block in organic synthesis, it can be used to develop novel therapeutic agents.

Case Studies

Several studies have explored the biological effects of halogenated compounds similar to this compound. Below are summarized findings from relevant research:

| Study | Focus | Findings |

|---|---|---|

| McGuire et al. (2014) | Environmental Impact | Investigated the persistence of halogenated compounds in soil and groundwater; highlighted potential bioaccumulation risks associated with similar compounds. |

| Research on Fluorinated Agrochemicals | Agrochemical Efficacy | Found that fluorinated compounds improve biological activity against pests and diseases; suggests potential applications in crop protection. |

| Medicinal Chemistry Studies | Drug Development | Demonstrated that halogenation enhances the bioactivity of drug candidates; compounds with similar structures showed improved pharmacokinetic profiles. |

Aplicaciones Científicas De Investigación

Materials Science

Polymer Chemistry

DBFB is utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices improves mechanical properties and reduces flammability. For instance, studies have shown that polymers synthesized with DBFB demonstrate superior performance in high-temperature applications compared to their non-fluorinated counterparts .

| Property | Non-Fluorinated Polymer | Polymer with DBFB |

|---|---|---|

| Thermal Stability | Moderate | High |

| Flammability | High | Low |

| Mechanical Strength | Standard | Enhanced |

Medicinal Chemistry

Anticancer Agents

Research indicates that derivatives of DBFB exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds synthesized from DBFB showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for anticancer drug development .

Case Study: Synthesis of Anticancer Compounds

In a recent study, researchers synthesized a series of DBFB derivatives and evaluated their activity against breast cancer cells. The most potent derivative exhibited an IC50 value of 0.5 µM, significantly lower than standard chemotherapeutics .

Environmental Science

Pesticide Development

DBFB has been explored as a precursor for developing novel agrochemicals with enhanced efficacy against pests while minimizing environmental impact. Its bromine and fluorine substituents contribute to increased biological activity and specificity towards target organisms.

| Application | Efficacy | Environmental Impact |

|---|---|---|

| Conventional Pesticides | Moderate | High |

| DBFB-derived Pesticides | High | Low |

Analytical Chemistry

Fluorescent Probes

DBFB has been utilized in the development of fluorescent probes for detecting environmental pollutants. Its unique structure allows for specific interactions with target analytes, leading to enhanced sensitivity and selectivity in detection methods .

Propiedades

IUPAC Name |

1,5-dibromo-2-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDEKNZOVQIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.